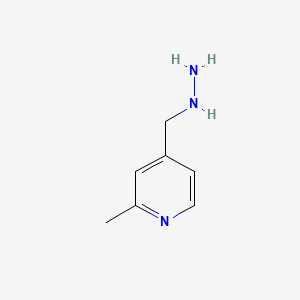

4-(Hydrazinylmethyl)-2-methylpyridine

Description

4-(Hydrazinylmethyl)-2-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at position 2 and a hydrazinylmethyl group at position 2. The hydrazinyl group (-NH-NH₂) introduces significant reactivity, making this compound a valuable intermediate in medicinal chemistry and coordination chemistry. Its synthesis typically involves nucleophilic substitution or coupling reactions, often starting from halogenated pyridine precursors .

Properties

IUPAC Name |

(2-methylpyridin-4-yl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-6-4-7(5-10-8)2-3-9-6/h2-4,10H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKMSCWREYJNKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676535 | |

| Record name | 4-(Hydrazinylmethyl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223748-30-8 | |

| Record name | 4-(Hydrazinylmethyl)-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Hydrazinylmethyl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydrazinylmethyl)-2-methylpyridine typically involves the reaction of 4-chloromethyl-2-methylpyridine with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

4-Chloromethyl-2-methylpyridine+Hydrazine Hydrate→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(Hydrazinylmethyl)-2-methylpyridine can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Azo or azoxy derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted hydrazinylmethyl-2-methylpyridine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Compounds

4-(Hydrazinylmethyl)-2-methylpyridine serves as a crucial building block in the synthesis of various organic molecules and heterocyclic compounds. Its structural features enable the formation of complex derivatives, including azo compounds and hydrazones, which have significant implications in organic synthesis and material science.

Table 1: Major Products Formed from this compound

| Product Type | Description |

|---|---|

| Azo Compounds | Formed through azo coupling reactions |

| Hydrazones | Result from condensation reactions with carbonyls |

| Substituted Pyridines | Diverse derivatives with varied functionalities |

Potential Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activity, particularly in antimicrobial and anticancer domains. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens and cancer cell lines .

Case Study: Anticancer Activity

A study explored the anticancer properties of hydrazone derivatives synthesized from this compound. These derivatives demonstrated significant cytotoxic effects against human cancer cell lines, suggesting their potential as therapeutic agents .

Medicinal Applications

Therapeutic Agent Exploration

Ongoing research is focused on the therapeutic potential of this compound in treating diseases such as Trypanosomiasis. The compound's derivatives have been evaluated for their efficacy against Trypanosoma brucei, with promising results indicating good potency and selectivity in biological assays .

Table 2: Summary of Medicinal Applications

| Application Area | Description |

|---|---|

| Antimicrobial | Inhibition of bacterial growth |

| Anticancer | Cytotoxic effects on cancer cell lines |

| Trypanosomiasis | Potential therapeutic agent against T. brucei |

Industrial Applications

Material Development

In industrial settings, this compound is utilized in developing new materials such as polymers and dyes. Its unique chemical properties facilitate the creation of innovative products across various industries.

Mechanism of Action

The mechanism of action of 4-(Hydrazinylmethyl)-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

B. 4-(Chloromethyl)-2-methylpyridine (CAS: 75523-42-1)

- Structure : Chloromethyl and methyl groups at positions 4 and 2, respectively.

- Applications : Used as an alkylating agent in organic synthesis. Unlike 4-(hydrazinylmethyl)-2-methylpyridine, the chloromethyl group enables electrophilic reactions but lacks the hydrazine moiety’s chelating ability .

C. 4-(((3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methoxy)-2-methylpyridine

- Structure : A methoxy-linked piperidine derivative at position 3.

- Synthesis : Generated via coupling 5-bromo-2-methylpyridine with hydroxyl-containing precursors, achieving 55% yield .

- Key Differences : The bulky piperidine substituent enhances lipid solubility, contrasting with the hydrazinyl group’s polar nature.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Polarity (LogP)* | Key Substituents |

|---|---|---|---|---|

| This compound | ~151.2 | N/A | Low (estimated) | -NH-NH₂, -CH₃ |

| 2-Chloro-4-hydrazinopyridine | ~145.6 | N/A | Moderate | -Cl, -NH-NH₂ |

| 4-(Chloromethyl)-2-methylpyridine | 155.6 | N/A | Low | -CH₂Cl, -CH₃ |

| 4-Methylpyridine (reference) | 93.1 | 3–4 | Low | -CH₃ |

*Polarity inferred from substituent effects: Hydrazine increases hydrophilicity, while methyl/chloro groups enhance lipophilicity .

Reactivity and Coordination Chemistry

- Hydrazinyl Group : Forms stable complexes with transition metals (e.g., Mo, Fe) via the NH-NH₂ moiety, analogous to 4-methylpyridine-MoCl₅ complexes .

- Methyl Group : Electron-donating effects enhance pyridine ring basicity, facilitating protonation in acidic conditions .

- Comparison with Fluorobenzyl Derivatives : Replacement of fluorobenzyl groups with 2-methylpyridine reduces MAO-B inhibition (e.g., 4g vs. 4f), likely due to increased polarity from the hydrazinyl group .

Biological Activity

4-(Hydrazinylmethyl)-2-methylpyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its antibacterial and anticancer properties.

This compound is synthesized through the reaction of 4-chloromethyl-2-methylpyridine with hydrazine hydrate in solvents such as ethanol or methanol under reflux conditions. The general reaction can be summarized as follows:

This compound can undergo various chemical reactions, including oxidation to form azo or azoxy derivatives, reduction to yield piperidine derivatives, and nucleophilic substitution reactions that produce various derivatives.

The biological activity of this compound is largely attributed to its ability to interact with biological targets like enzymes and receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. This mechanism may lead to inhibition or activation of specific biochemical pathways, contributing to the compound's therapeutic effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. Its efficacy against various bacterial strains has been documented, with minimum inhibitory concentration (MIC) values indicating significant activity:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Bacillus subtilis | 0.004 - 0.025 |

These results suggest that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Activity

The potential anticancer properties of this compound are also under investigation. Preliminary studies indicate that it may possess cytotoxic effects against various cancer cell lines, including:

- A549 (human lung adenocarcinoma)

- MCF-7 (human breast adenocarcinoma)

In vitro assays have shown that this compound can induce apoptosis in these cell lines, suggesting a promising avenue for further research in cancer therapeutics .

Case Studies

-

Antibacterial Efficacy Study :

A study conducted on the antibacterial efficacy of several pyridine derivatives, including this compound, demonstrated significant inhibition against both Gram-positive and Gram-negative strains. The study utilized agar diffusion methods to assess zones of inhibition, confirming the compound's potential as a broad-spectrum antimicrobial agent . -

Cytotoxicity Assay :

In a cytotoxicity assay against A549 and MCF-7 cell lines, researchers observed that treatment with varying concentrations of this compound resulted in decreased cell viability compared to untreated controls. The IC50 values indicated considerable potency, warranting further exploration into its mechanisms and potential clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.